molecular formula C13H15N3O3 B11378037 N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide

Cat. No.: B11378037
M. Wt: 261.28 g/mol
InChI Key: WQRIDSQKZMBRGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide is a chemical compound known for its unique structure and potential applications in various scientific fields This compound features an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

The synthesis of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of hydrazides with nitriles in the presence of an oxidizing agent can lead to the formation of the oxadiazole ring.

    Introduction of the methoxyphenyl group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the oxadiazole ring.

    Attachment of the propanamide moiety: The final step involves the acylation reaction where the propanamide group is attached to the oxadiazole ring.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to optimize the reaction rates and yields.

Scientific Research Applications

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: It can be used in the production of specialty chemicals, polymers, and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide can be compared with other similar compounds, such as:

    N-(4-methoxyphenyl)acetamide: This compound has a similar methoxyphenyl group but lacks the oxadiazole ring, making it less versatile in certain applications.

    N-(4-methoxyphenyl)-1-piperazinyl]phenylhydrazinecarboxamide:

    4-methoxyphenyl isocyanate: This compound contains an isocyanate group, which makes it highly reactive and suitable for different types of chemical reactions compared to the oxadiazole-containing compound.

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide

InChI

InChI=1S/C13H15N3O3/c1-8(2)13(17)14-12-11(15-19-16-12)9-4-6-10(18-3)7-5-9/h4-8H,1-3H3,(H,14,16,17)

InChI Key

WQRIDSQKZMBRGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NON=C1C2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.